molecular formula C10H12N2O7S B13083338 Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate

Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate

Katalognummer: B13083338
Molekulargewicht: 304.28 g/mol
InChI-Schlüssel: WXJAIHGZUZSDDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate is a chemical compound with the molecular formula C10H12N2O7S. It is known for its unique structural features, which include a methoxy group, a nitro group, and a sulfonamido group attached to a benzene ring, along with a methyl ester group. This compound is primarily used in research and industrial applications due to its diverse chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate typically involves multiple steps. One common method includes the nitration of 4-methoxyaniline to form 4-methoxy-3-nitroaniline. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 4-methoxy-3-nitrobenzenesulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with methyl glycinate under basic conditions to produce methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Methyl 2-(4-amino-3-methoxybenzenesulfonamido)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-methoxy-3-nitrobenzenesulfonamido)acetic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamido group can also interact with enzymes and proteins, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(4-methoxybenzenesulfonamido)acetate
  • Methyl 2-(4-nitrobenzenesulfonamido)acetate
  • Methyl 2-(4-methoxy-3-chlorobenzenesulfonamido)acetate

Uniqueness

Methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H12N2O7S

Molekulargewicht

304.28 g/mol

IUPAC-Name

methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]acetate

InChI

InChI=1S/C10H12N2O7S/c1-18-9-4-3-7(5-8(9)12(14)15)20(16,17)11-6-10(13)19-2/h3-5,11H,6H2,1-2H3

InChI-Schlüssel

WXJAIHGZUZSDDI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.